(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-nitrophenyl)prop-2-enamide
Description
The compound (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-nitrophenyl)prop-2-enamide is a structurally complex acrylamide derivative characterized by two key substituents: a 4-nitrophenyl group and a 4-methylpyrimidin-2-yl sulfamoyl moiety. The (2E)-configuration of the acrylamide backbone ensures a planar geometry, which may enhance π-π stacking interactions with biological targets.
Properties
IUPAC Name |
(E)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5S/c1-14-12-13-21-20(22-14)24-31(29,30)18-9-5-16(6-10-18)23-19(26)11-4-15-2-7-17(8-3-15)25(27)28/h2-13H,1H3,(H,23,26)(H,21,22,24)/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGWDTGXDOXMOY-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: This step involves the reaction of 4-methylpyrimidine with a suitable sulfonyl chloride to form the sulfamoyl intermediate.
Condensation Reaction: The sulfamoyl intermediate is then reacted with 4-nitrobenzaldehyde in the presence of a base to form the desired prop-2-enamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be employed.
Major Products
Oxidation: Formation of nitro oxides or sulfoxides.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Antimicrobial Applications
Mechanism of Action
The sulfonamide group in this compound mimics para-aminobenzoic acid (PABA), an essential substrate for the enzyme dihydropteroate synthase involved in bacterial folic acid synthesis. By inhibiting this enzyme, the compound can effectively prevent bacterial growth, making it a candidate for developing new antimicrobial agents.
Case Studies
- In Vitro Studies : Preliminary studies have demonstrated that derivatives of sulfonamides exhibit significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The presence of the pyrimidine and nitrophenyl groups enhances the compound's interaction with bacterial enzymes, leading to increased efficacy.
- Comparative Analysis : In comparative studies with other sulfonamide derivatives, (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-nitrophenyl)prop-2-enamide showed superior activity against resistant bacterial strains due to its unique structural characteristics.
Synthetic Utility
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including:
- Michael Additions : The conjugated double bond in the prop-2-enamide structure can participate in Michael addition reactions, facilitating the synthesis of more complex molecules.
- Diels-Alder Reactions : The compound can also be used in Diels-Alder reactions to create cyclic structures that may have enhanced biological activities.
Synthetic Routes
A typical synthetic route involves:
- Formation of Sulfamoyl Intermediate : Starting from 4-methylpyrimidine, sulfonation leads to the formation of the sulfamoyl group.
- Coupling Reactions : The sulfamoyl intermediate is then coupled with nitrophenyl derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions.
Biological Research Applications
In biological research, this compound can be utilized to study interactions with various biological targets:
- Enzyme Inhibition Studies : Investigating its inhibitory effects on dihydropteroate synthase can provide insights into its pharmacological profile.
- Receptor Binding Studies : The compound's interaction with specific receptors can be explored to understand its potential therapeutic applications beyond antimicrobial effects .
Industrial Applications
The industrial sector may leverage this compound for developing new materials with specific properties:
- Antimicrobial Coatings : Due to its antimicrobial properties, it can be incorporated into coatings for medical devices or surfaces that require sterilization.
- Advanced Polymers : Its unique chemical structure may contribute to creating polymers with enhanced resistance to microbial growth.
Mechanism of Action
The mechanism of action of (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
*Calculated based on molecular formula (C21H19N5O5S).
Electronic and Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The target’s 4-nitrophenyl group creates a strong electron-deficient system, contrasting with the electron-donating ethoxy group in ’s compound. This difference may affect binding to targets like tyrosine kinases or bacterial enzymes, where charge complementarity is critical .
- Lipophilicity : The nitro group in the target compound increases polarity compared to the lipophilic isobutyl group in ’s analog, suggesting divergent pharmacokinetic profiles. For instance, the target may exhibit lower blood-brain barrier penetration but improved aqueous solubility .
Research Findings and Implications
- : The thiocarbamoyl analog exhibits reduced solubility in aqueous media, underscoring the importance of the target’s sulfamoyl group for bioavailability .
- : The 4,6-dimethylpyrimidin-2-yl substituent in a similar compound improves metabolic stability, suggesting that the target’s 4-methylpyrimidin-2-yl group may similarly resist oxidative degradation .
- : Bulky substituents in chloro-fluorophenyl derivatives correlate with prolonged half-lives, implying that the target’s nitro group could balance polarity and stability for sustained activity .
Biological Activity
The compound (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-nitrophenyl)prop-2-enamide is a sulfonamide derivative that exhibits significant potential in medicinal chemistry, particularly for its antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is CHNOS, with a molecular weight of 398.43 g/mol. The structural features include:
- A sulfamoyl group that mimics para-aminobenzoic acid (PABA).
- A nitrophenyl moiety which may enhance biological activity through electronic effects.
- A pyrimidine ring , contributing to the compound's pharmacological profile.
The primary mechanism of action for sulfonamides involves the inhibition of dihydropteroate synthase , an enzyme crucial for bacterial folic acid synthesis. By mimicking PABA, the compound effectively disrupts folate metabolism in bacteria, leading to impaired growth and replication. This mechanism is fundamental in understanding its potential as an antimicrobial agent.
Antimicrobial Properties
Research indicates that compounds similar to (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-nitrophenyl)prop-2-enamide exhibit broad-spectrum antimicrobial activity. The presence of the thiophene and pyrimidine moieties suggests enhanced interactions with biological targets, potentially increasing efficacy against various pathogens.
Structure-Activity Relationships (SAR)
The biological activity can be influenced significantly by structural modifications:
- Substituents on the phenyl ring : Variations in substituents can alter the electronic properties and steric hindrance, affecting binding affinity to target enzymes.
- Conjugated systems : The presence of double bonds allows for additional reactivity, which may enhance biological interactions through mechanisms such as Michael addition reactions.
Case Studies
- Antimicrobial Efficacy : In vitro studies have demonstrated that sulfonamide derivatives with similar structures exhibit potent antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. These studies typically employ disc diffusion methods to assess minimum inhibitory concentrations (MICs), revealing effective concentrations in the low micromolar range.
- Toxicity Profile : Preliminary toxicity assessments indicate that compounds within this class show acceptable safety profiles at therapeutic doses. For instance, cytotoxicity evaluations in cell lines such as HepG2 have shown no significant adverse effects at concentrations up to 100 µM .
Comparative Analysis
| Compound | Key Features | Antimicrobial Activity |
|---|---|---|
| (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-nitrophenyl)prop-2-enamide | Sulfamoyl group; nitrophenyl | Broad-spectrum against Gram-positive and Gram-negative bacteria |
| N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide | Lacks methyl substitution | Reduced activity due to steric hindrance |
| N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide | Nitro group instead of thiophene | Enhanced reactivity but variable activity |
Q & A
Q. What are the optimized synthetic routes for (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-nitrophenyl)prop-2-enamide?
Methodological Answer: The compound can be synthesized via a multi-step approach:
- Step 1 : Sulfamoyl linkage formation between 4-aminophenylsulfonamide and 4-methylpyrimidin-2-yl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Coupling the intermediate with 4-nitrocinnamic acid via an EDC/HOBt-mediated amidation reaction in anhydrous DMF .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
Q. How can researchers confirm the stereochemical configuration (E/Z) of the propenamide moiety?
Methodological Answer:
- NMR Analysis : The coupling constant (J) between the α and β protons of the propenamide group (typically ~15–16 Hz for trans (E) configuration) confirms stereochemistry .
- X-ray Crystallography : Single-crystal analysis resolves spatial arrangement definitively, as demonstrated in related sulfonamide-acrylamide hybrids .
Q. What analytical techniques are critical for structural characterization?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion at m/z 494.1052 for C₂₁H₁₈N₅O₅S) .
- FT-IR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-nitrophenyl group in biological activity?
Methodological Answer:
- Analog Synthesis : Replace 4-nitrophenyl with electron-withdrawing (e.g., 4-CF₃) or electron-donating (e.g., 4-OCH₃) groups.
- In Vitro Assays : Test analogs against target enzymes (e.g., tyrosine kinases) to correlate substituent effects with IC₅₀ values .
- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to assess steric/electronic interactions with active sites .
Q. What strategies address contradictions in solubility data between computational predictions and experimental results?
Methodological Answer:
Q. How can enantiomeric purity be ensured during asymmetric synthesis of related analogs?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak AD-H columns with heptane/ethanol mobile phase to resolve enantiomers .
- Circular Dichroism (CD) : Monitor optical activity to confirm retention of configuration during scale-up .
Q. What methodologies evaluate metabolic stability in hepatic microsomes?
Methodological Answer:
- Incubation Protocol : Incubate compound (1 µM) with human liver microsomes (HLM) and NADPH for 0–60 min.
- LC-MS/MS Quantification : Measure parent compound depletion; calculate half-life (t₁/₂) using first-order kinetics .
Data Analysis & Optimization Questions
Q. How should researchers reconcile discrepancies in bioactivity data across different assay platforms?
Methodological Answer:
- Assay Standardization : Normalize data using positive controls (e.g., staurosporine for kinase inhibition).
- Statistical Validation : Apply Bland-Altman analysis to compare inter-assay variability .
Q. What computational approaches predict interactions with off-target receptors (e.g., GPCRs)?
Methodological Answer:
Q. How can pharmacokinetic parameters (e.g., Cₘₐₓ, AUC) be optimized for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce ester or phosphate groups to enhance oral absorption .
- Nanoparticle Formulation : Use PLGA-based carriers to improve plasma half-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
